1-(3-Bromophenyl)-3-(dimethylamino)-2-propen-1-one

Description

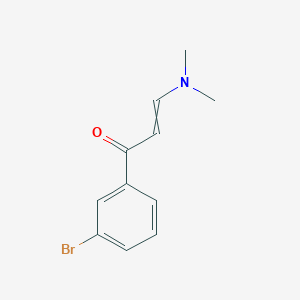

1-(3-Bromophenyl)-3-(dimethylamino)-2-propen-1-one is a chalcone derivative characterized by a 3-bromophenyl group (ring A) and a dimethylamino-substituted propenone chain (ring B). Chalcones (Ar–CO–CH=CH–Ar') are α,β-unsaturated ketones with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The bromine atom at the meta position of ring A and the dimethylamino group on the propenone chain distinguish this compound from other chalcones. Its structural features influence electronic properties, solubility, and intermolecular interactions, making it a subject of interest in medicinal chemistry and materials science .

Properties

IUPAC Name |

1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-13(2)7-6-11(14)9-4-3-5-10(12)8-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBICCVMQKCGCST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Procedure for Enaminones

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Acetophenone (3-bromoacetophenone) | Starting material providing the 3-bromophenyl moiety |

| 2 | Dimethylformamide dimethyl acetal (DMFDA) | Acts as the source of the dimethylamino group |

| 3 | Solvent: Dry toluene | Provides an inert medium for the reaction |

| 4 | Temperature: 110 °C | Elevated temperature to facilitate condensation |

| 5 | Atmosphere: Argon (inert) | Prevents oxidation or unwanted side reactions |

| 6 | Reaction time: ~48 hours (2 days) | Ensures completion of the condensation |

Procedure: DMFDA (6.5 mmol) is added to a solution of 3-bromoacetophenone (5 mmol) in dry toluene (4 mL) under argon. The mixture is heated at 110 °C for approximately 2 days, monitored by thin-layer chromatography (TLC) to confirm reaction completion. After cooling, the solvent is evaporated under reduced pressure, and the crude residue is purified by crystallization to afford the pure enaminone product.

Alternative Preparation Routes and Reagents

While the DMFDA condensation is the most documented method, other approaches include:

Grignard Reagent Pathways:

Attempts to prepare related compounds involve the use of (3-bromophenyl)magnesium bromide in tetrahydrofuran (THF) at low temperatures (0 °C to room temperature) to form intermediates that can be converted into the desired enaminone. However, these methods are less direct and often yield analogues rather than the exact compound.Use of Magnesium Chloride Organometallics:

(3-(Dimethylamino)propyl)magnesium chloride has been employed to introduce the dimethylamino group in related systems, but this approach is more complex and less commonly applied for the direct synthesis of this compound.

Reaction Mechanism Insights

The condensation between 3-bromoacetophenone and DMFDA proceeds via nucleophilic attack of the enolate form of acetophenone on the electrophilic carbon of DMFDA, followed by elimination of methanol to form the enaminone. The reaction is facilitated by heating and the inert atmosphere to prevent side reactions.

Purification and Characterization

- Purification: Crystallization from suitable solvents after solvent removal under reduced pressure is the preferred method to isolate the product with high purity.

- Characterization: Typical methods include NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with dipolarophiles. For example:

| Reagent | Product Formed | Yield (%) | Conditions |

|---|---|---|---|

| Hydroxylamine | 3-(3-Bromophenyl)isoxazoline | 78 | Ethanol, reflux (7 hr) |

| Phenylthiourea | 6-(3-Bromophenyl)pyrimidinthione | 77 | NaOH, ethanol, reflux |

These reactions proceed via nucleophilic attack on the β-carbon of the enone system, followed by cyclization. The bromophenyl group remains intact during these transformations .

Nucleophilic Addition Reactions

The electron-deficient β-carbon undergoes Michael addition with nitrogen nucleophiles:

Example with urea/thiourea derivatives:

| Reagent | Product Type | Key Functional Groups Introduced |

|---|---|---|

| Urea | Pyrimidin-4-one | Amino, carbonyl |

| Thiourea | Pyrimidine-4-thione | Thiol, carbonyl |

These reactions require basic conditions (e.g., NaOH in ethanol) and typically achieve yields of 70–80% . The dimethylamino group enhances the electron-withdrawing nature of the enone system, facilitating nucleophilic attack .

Substitution Reactions

The bromine atom at the 3-position allows for aryl cross-coupling reactions :

| Reaction Type | Reagents | Potential Products |

|---|---|---|

| Suzuki-Miyaura | Boronic acid, Pd catalyst | Biaryl derivatives |

| Buchwald-Hartwig | Amines, Pd catalyst | Aryl amines |

While specific examples are not detailed in the provided sources, analogous chalcones with bromine substituents are known to undergo these transformations under standard palladium-catalyzed conditions .

Oxidation and Reduction

The enone system is susceptible to redox modifications:

-

Oxidation : Converts the dimethylamino group to a nitro or carbonyl moiety under strong oxidizing agents (e.g., KMnO₄).

-

Reduction : Hydrogenation (H₂/Pd) reduces the α,β-unsaturated bond to a single bond, yielding a saturated ketone.

Mechanistic Insights

Key reaction pathways include:

-

Michael Addition Mechanism :

-

Electrophilic Aromatic Substitution :

-

Bromine directs electrophiles to the para position of the phenyl ring, though this is less common due to the electron-withdrawing effects of the carbonyl group.

-

Critical Analysis

-

The dimethylamino group significantly enhances reactivity in Michael additions compared to non-aminated chalcones .

-

Bromine substitution limits electrophilic aromatic substitution but enables transition metal-catalyzed coupling reactions.

-

Reported yields for cycloadditions and nucleophilic additions are consistently high (70–80%), indicating efficient synthetic utility .

Reactions involving the bromine substituent (e.g., Suzuki couplings) remain underexplored in the literature and represent an area for further investigation.

Scientific Research Applications

1-(3-bromophenyl)-3-(dimethylamino)-2-propen-1-one has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-3-(dimethylamino)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Bromine (2j) and trifluoromethyl (SR-F-130) substituents improve inhibitory activity compared to electron-donating groups (e.g., methoxy in 2h) .

- Dimethylamino Group: The dimethylamino moiety in 1-(3-Bromophenyl)-3-(dimethylamino)-2-propen-1-one may enhance solubility and hydrogen-bonding interactions compared to non-amino analogs like C3 .

Positional Effects of Substituents

- Meta vs. Para Substitution: Compound 2j (4-bromo, para) showed higher activity (IC50 = 4.70 μM) than meta-substituted analogs. The 3-bromo substitution in this compound may reduce steric hindrance but could compromise target binding compared to para-substituted derivatives . In cytotoxic studies, para-substituted chalcones (e.g., 1-(4-bromophenyl)-3-(dimethylamino)-2-propen-1-one) often exhibit stronger activity than meta isomers due to optimized electronic interactions .

Biological Activity

1-(3-Bromophenyl)-3-(dimethylamino)-2-propen-1-one, a propenone derivative, is an organic compound with significant potential in biological applications. Its molecular formula is C₁₁H₁₂BrNO, and it has a molecular weight of approximately 254.13 g/mol. This compound is characterized by the presence of a bromophenyl group and a dimethylamino group attached to a propenone backbone. This article explores its biological activity, mechanisms of action, and therapeutic potential.

- Appearance : Light yellow to brown solid

- Melting Point : 67°C to 69°C

- Reactivity : Acts as an electrophile, capable of interacting with nucleophilic sites on biomolecules.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation through modulation of specific biochemical pathways.

- Analgesic Properties : The compound has shown potential in alleviating pain, although detailed mechanisms remain under investigation.

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria, indicating a potential for similar activity in this compound.

The biological effects of this compound are attributed to its ability to act as an electrophile. This allows it to interact with various biomolecules, potentially modulating biochemical pathways that lead to its observed effects. However, specific molecular targets and detailed mechanisms require further research.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Chlorophenyl)-3-(dimethylamino)-2-propen-1-one | Chlorine atom in para position | Different reactivity due to chlorine position |

| 1-(3-Chlorophenyl)-3-(methylamino)-2-propen-1-one | Methylamino group instead of dimethylamino | Variations in biological activity due to amino group differences |

| 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one | Pyridyl group instead of bromophenyl | Distinct electronic properties due to nitrogen in pyridine |

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential therapeutic applications of this compound:

- Antimicrobial Studies : Research on chalcone derivatives has shown strong antibacterial activity against Staphylococcus aureus and Escherichia coli. Compounds with similar structures often exhibit enhanced antimicrobial properties due to their hydrophobic characteristics and ability to penetrate bacterial membranes .

- Anti-inflammatory Research : Investigations into the anti-inflammatory effects of propenone derivatives indicate that these compounds can inhibit pro-inflammatory cytokines, suggesting a mechanism for their analgesic effects .

- Neuroprotective Potential : Some studies have explored the neuroprotective properties of similar compounds in models of neurodegenerative diseases, suggesting that modifications to the propenone structure could yield beneficial effects against conditions like Alzheimer's disease .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(3-Bromophenyl)-3-(dimethylamino)-2-propen-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation between 3-bromoacetophenone and a dimethylamino-substituted acetylating agent. Alternatively, bromination of pre-formed enaminones using reagents like N-bromosuccinimide (NBS) in the presence of Lewis acid catalysts (e.g., AlCl₃) ensures regioselectivity at the phenyl ring . For example, dimethylformamide dimethylacetal (DMF-DMA) can be used to introduce the dimethylamino group during condensation reactions . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to achieving high yields (>75%) and purity.

Q. How is the structural characterization of this compound validated experimentally?

Key spectroscopic methods include:

- ¹H-NMR : Peaks at δ ~7.5–8.0 ppm (aromatic protons on the bromophenyl ring), δ ~6.5–7.0 ppm (vinyl protons from the propenone backbone), and δ ~3.0 ppm (dimethylamino group protons) .

- IR Spectroscopy : Stretches at ~1645 cm⁻¹ (C=O), ~1580 cm⁻¹ (C=C), and ~3075 cm⁻¹ (C-H aromatic) confirm the enaminone scaffold .

- Mass Spectrometry : Molecular ion peaks at m/z 255.15 (calculated for C₁₁H₁₀BrNO) validate the molecular formula .

Q. What preliminary biological activities have been reported for this compound?

- Antibacterial Activity : Derivatives with bromophenyl substituents exhibit MIC values ≥0.2 mg/mL against Bordetella bronchiseptica, attributed to enhanced lipophilicity improving membrane penetration .

- Cytotoxicity : Halogenated analogs (e.g., (E)-1-(4'-isobutylphenyl)-3-(3"-bromophenyl)-2-propen-1-one) show moderate activity against cancer cell lines (IC₅₀ ~50–100 μM) via apoptosis induction .

Advanced Research Questions

Q. How can computational modeling guide the optimization of its bioactivity?

- Density Functional Theory (DFT) : Predicts electron-density distribution, highlighting the bromophenyl group’s electrophilic character for nucleophilic attack .

- Molecular Docking : Identifies potential binding pockets in target proteins (e.g., bacterial enzymes or cancer-related kinases) by analyzing steric and electronic complementarity .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from variations in substituent positioning or assay conditions. For example:

- Lipophilicity vs. Polar Groups : Bromophenyl derivatives with lipophilic substituents (e.g., methyl, isopropyl) show higher antibacterial activity than polar analogs (e.g., hydroxyl, methoxy) due to improved membrane permeability .

- Dose-Response Validation : Reproducing assays under standardized conditions (e.g., pH, serum content) minimizes false positives/negatives .

Q. What crystallographic techniques are used to determine its three-dimensional structure?

- Single-Crystal X-ray Diffraction (SC-XRD) : SHELX software (e.g., SHELXL) refines crystallographic data to resolve bond lengths, angles, and torsional strain. For example, the propenone backbone typically exhibits a planar geometry with a C=O bond length of ~1.22 Å .

- Twinned Data Refinement : SHELXPRO handles twinned crystals or high-resolution datasets to improve accuracy in electron-density maps .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Substituent Engineering : Introducing electron-withdrawing groups (e.g., -NO₂) at the phenyl ring enhances electrophilicity, while bulky groups (e.g., -CF₃) improve target selectivity .

- Backbone Modifications : Replacing the dimethylamino group with heterocycles (e.g., pyridyl) alters metal-binding properties for coordination chemistry applications .

Q. What role does this compound play in coordination chemistry and catalysis?

- Ligand in Metal Complexes : The dimethylamino and carbonyl groups act as chelating sites for transition metals (e.g., Rh(I), Ir(I)), forming complexes used in catalytic C-H activation or asymmetric synthesis .

- Catalytic Applications : Rhodium complexes of enaminones demonstrate efficacy in cross-coupling reactions (e.g., Suzuki-Miyaura) under mild conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.